![molecular formula C11H7BrF3NO2 B1414427 Ethyl 2-bromo-6-cyano-4-(trifluoromethyl)benzoate CAS No. 1805186-77-9](/img/structure/B1414427.png)
Ethyl 2-bromo-6-cyano-4-(trifluoromethyl)benzoate
Overview
Description
It belongs to the class of trifluoromethylpyridines , which have gained prominence in both agrochemical and pharmaceutical applications. The trifluoromethyl group imparts unique properties to these compounds, making them valuable in various industries .
Synthesis Analysis
The synthesis of Ethyl 2-bromo-6-cyano-4-(trifluoromethyl)benzoate involves several steps. One common approach includes the reaction of 2-chloro-5-(trifluoromethyl)pyridine with ethyl 4-aminobenzoate . The bromination of the pyridine ring and subsequent cyano group introduction lead to the desired product. This synthetic route ensures good yield and straightforward access to the intermediate compound .
Molecular Structure Analysis
The compound’s molecular structure consists of a benzoate ester linked to a pyridine ring. The key features include the trifluoromethyl group at the 4-position of the pyridine ring, the bromo substituent at the 2-position, and the cyano group at the 6-position. These structural elements contribute to its biological activity and physicochemical properties .
Chemical Reactions Analysis
Ethyl 2-bromo-6-cyano-4-(trifluoromethyl)benzoate can participate in various chemical reactions, including nucleophilic substitutions, ester hydrolysis, and cross-coupling reactions. Researchers have explored its reactivity to create novel derivatives with tailored properties .
Physical And Chemical Properties Analysis
Mechanism of Action
The exact mechanism of action for this compound depends on its specific application. In agrochemicals, it may act as a pesticide by disrupting essential metabolic pathways in pests. In pharmaceuticals, it could target specific receptors or enzymes. Further studies are needed to elucidate the precise mechanisms .
Future Directions
properties
IUPAC Name |
ethyl 2-bromo-6-cyano-4-(trifluoromethyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrF3NO2/c1-2-18-10(17)9-6(5-16)3-7(4-8(9)12)11(13,14)15/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBNUDMKCEPZUIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1Br)C(F)(F)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-bromo-6-cyano-4-(trifluoromethyl)benzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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